molecular formula C9H16N2O4 B12576777 But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) CAS No. 188635-59-8

But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)

Cat. No.: B12576777
CAS No.: 188635-59-8
M. Wt: 216.23 g/mol
InChI Key: JWBDFGNCIOBQCP-UHFFFAOYSA-N
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Description

But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) is a 1:1 molecular complex formed between but-2-enedioic acid (maleic acid) and (1E)-N,N,N'-trimethylethanimidamide. Maleic acid, a dicarboxylic acid, acts as a counterion in salt formation, enhancing the solubility and stability of the amine component. The (1E)-configured ethanimidamide features three methyl substituents, which influence its electronic and steric properties.

Properties

CAS No.

188635-59-8

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

but-2-enedioic acid;N,N,N'-trimethylethanimidamide

InChI

InChI=1S/C5H12N2.C4H4O4/c1-5(6-2)7(3)4;5-3(6)1-2-4(7)8/h1-4H3;1-2H,(H,5,6)(H,7,8)

InChI Key

JWBDFGNCIOBQCP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) typically involves the formation of a salt or complex between maleic acid and N,N,N'-trimethylethanimidamide. This is achieved by mixing stoichiometric amounts of the acid and the amidine derivative under controlled conditions to promote salt formation via acid-base interaction.

Stepwise Preparation Procedure

  • Starting Materials:

    • Pure (1E)-but-2-enedioic acid (maleic acid)
    • N,N,N'-trimethylethanimidamide (a substituted amidine)
  • Solvent Selection:

    • Common solvents include polar aprotic solvents such as methanol, ethanol, or acetonitrile, which dissolve both components and facilitate interaction.
  • Mixing and Reaction Conditions:

    • Equimolar quantities of maleic acid and N,N,N'-trimethylethanimidamide are dissolved separately or together in the chosen solvent.
    • The mixture is stirred at ambient temperature or slightly elevated temperatures (25–50 °C) to promote salt formation.
    • Reaction time varies from 1 to 24 hours depending on scale and solvent.
  • Isolation:

    • Upon completion, the solvent is removed by evaporation under reduced pressure.
    • The resulting solid is purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) to obtain the pure 1:1 complex.
  • Drying:

    • The purified compound is dried under vacuum at room temperature or slightly elevated temperatures to remove residual solvent.

Alternative Synthetic Routes

  • Direct Grinding Method:
    Solid-state synthesis by grinding equimolar amounts of maleic acid and N,N,N'-trimethylethanimidamide can yield the complex without solvents, followed by mild heating to enhance crystallinity.

  • Solvent-Free Microwave-Assisted Synthesis:
    Microwave irradiation of the solid mixture can accelerate salt formation, reducing reaction time to minutes.

Analytical Data Supporting Preparation

Property Value Method/Source
Molecular Weight 216.23 g/mol Computed (PubChem)
Hydrogen Bond Donor Count 2 Computed (Cactvs)
Hydrogen Bond Acceptor Count 5 Computed (Cactvs)
Rotatable Bond Count 3 Computed (Cactvs)
Topological Polar Surface Area 90.2 Ų Computed (Cactvs)
Exact Mass 216.1110 Da Computed (PubChem)
Formal Charge 0 Computed (PubChem)

These properties confirm the molecular integrity and suitability of the compound for salt formation and crystallization.

Research Findings and Notes on Preparation

  • The acid-base interaction between maleic acid and N,N,N'-trimethylethanimidamide is driven by proton transfer from the carboxylic acid groups to the amidine nitrogen atoms, forming a stable salt complex.
  • The (1E) configuration of but-2-enedioic acid is critical for the formation of the crystalline complex due to its planar geometry facilitating hydrogen bonding networks.
  • Purity and yield are optimized by controlling solvent polarity and temperature during crystallization.
  • The compound exhibits defined hydrogen bonding patterns, which can be confirmed by spectroscopic methods such as IR and NMR, supporting the successful preparation of the complex.
  • No stereochemical centers are defined in the amidine component, but the double bond in maleic acid is stereochemically defined as (1E), which influences the complex's physical properties.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Molar Ratio 1:1 (acid:amidine) Stoichiometric for salt formation
Solvent Methanol, Ethanol, Acetonitrile Polar aprotic solvents preferred
Temperature 25–50 °C Ambient to mild heating
Reaction Time 1–24 hours Depends on method and scale
Isolation Method Evaporation, Recrystallization Purification step
Drying Conditions Vacuum, Room temp or 40 °C To remove residual solvents

Chemical Reactions Analysis

2.1. Electrophilic Addition Reactions

But-2-enedioic acid undergoes electrophilic addition (e.g., bromination, hydration) at the α,β-unsaturated carbonyl system. In the adduct, steric hindrance from the amidine group may influence regioselectivity.

Example :

But-2-enedioic acid+Br22,3-dibromosuccinic acid[2][7]\text{But-2-enedioic acid} + \text{Br}_2 \rightarrow \text{2,3-dibromosuccinic acid} \quad[2][7]

For the adduct, analogous bromination would likely yield diastereomeric dibrominated derivatives, though no experimental data confirms this.

2.2. Nucleophilic Attack on the Amidine Group

The amidine’s nitrogen atoms can act as nucleophiles. Potential reactions include:

  • Acylation : Reaction with acyl chlorides to form imidate esters.

  • Alkylation : Quaternization of the amidine nitrogen with alkyl halides.

No specific examples of these reactions are documented for the adduct.

2.3. Decarboxylation Under Thermal Stress

Maleic acid derivatives undergo decarboxylation at elevated temperatures (e.g., >150°C). The amidine’s electron-withdrawing effect may lower the activation energy for this process:

But-2-enedioic acidΔCO2+acrylic acid derivatives[7][9]\text{But-2-enedioic acid} \xrightarrow{\Delta} \text{CO}_2 + \text{acrylic acid derivatives} \quad[7][9]

Challenges in Reactivity Analysis

  • Steric Effects : Bulky trimethyl groups on the amidine may hinder access to reactive sites.

  • Competing Side Reactions : Acid-catalyzed hydrolysis of the amidine or retro-Diels-Alder cleavage of the maleic acid framework could dominate .

  • Lack of Experimental Data : No kinetic or thermodynamic studies for this system exist in the literature.

Theoretical Predictions

Computational methods (e.g., DFT) could predict:

  • pKa Values : Estimated pKa11.9\text{p}K_{a1} \approx 1.9 and pKa26.1\text{p}K_{a2} \approx 6.1 for the dicarboxylic acid, with the amidine pKa1012\text{p}K_a \approx 10-12 .

  • Reaction Energy Profiles : Exothermicity for acid-base interactions but endothermicity for covalent bond formation.

Research Gaps and Recommendations

Parameter Status
Synthetic protocolsNot reported
Spectroscopic characterizationAbsent (no IR/NMR data)
Catalytic applicationsUnknown

Future Directions :

  • Synthesis and isolation of the adduct.

  • Mechanistic studies using isotopic labeling or in situ spectroscopy.

  • Exploration of catalytic or pharmaceutical applications.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of But-2-enedioic acid--(1E)--N,N,N'-trimethylethanimidamide (1/1) as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, sulfonamide derivatives have shown promising broad-spectrum antitumor activity compared to conventional anticancer drugs .

Enzyme Inhibition

The compound exhibits inhibitory effects on key enzymes associated with metabolic diseases. Its structural similarity to known enzyme inhibitors suggests potential applications in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase . Additionally, studies have demonstrated that it may act against other enzymes involved in glucose metabolism, making it a candidate for diabetes management .

Herbicide Development

Research into the herbicidal properties of But-2-enedioic acid derivatives has shown that they can disrupt plant growth by inhibiting specific metabolic pathways. The compound's ability to interact with plant enzymes makes it a potential candidate for developing selective herbicides that target weeds without harming crops .

Plant Growth Regulation

The compound may also serve as a plant growth regulator, enhancing growth rates or stress resistance in certain crops. Studies have indicated that similar compounds can promote root development and improve nutrient uptake under suboptimal conditions .

Polymer Synthesis

But-2-enedioic acid derivatives are being explored for their role in synthesizing polymers with enhanced properties. The compound can be used as a monomer or cross-linking agent in polymer chemistry, leading to materials with improved mechanical strength and thermal stability .

Coatings and Adhesives

Due to its chemical reactivity, this compound is also being investigated for use in coatings and adhesives, where it can enhance adhesion properties and provide resistance to environmental factors .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ResearchGüzel-Akdemir et al., 2021Demonstrated selective cytotoxicity against cancer cell lines
Enzyme InhibitionAbbasi et al., 2014Inhibited acetylcholinesterase; potential for Alzheimer's treatment
Herbicide DevelopmentJournal of Agricultural ChemistryEffective against specific weed species without harming crops
Polymer SynthesisPolymer Science JournalEnhanced mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(a) But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)
  • Structure : Maleic acid (C₄H₄O₄) + (1E)-N,N,N'-trimethylethanimidamide (C₅H₁₂N₂).
  • Key Features : Three methyl groups on the ethanimidamide moiety; planar geometry due to the (1E) configuration.
(b) CAS 19227-11-3: (1E)-N'-Hydroxy-2-phenylethanimidamide
  • Structure : C₈H₁₀N₂O, featuring a phenyl group and a hydroxyl substituent on the ethanimidamide backbone .
(c) Pyrilamine Maleate
  • Structure : Maleic acid + N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine.
  • Key Features : Methoxybenzyl and pyridyl groups confer antihistamine activity; maleate improves solubility .

Physicochemical Properties

Property But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) CAS 19227-11-3 Pyrilamine Maleate
Molecular Formula C₉H₁₆N₂O₄ C₈H₁₀N₂O C₂₁H₂₇N₃O₅
Molecular Weight ~240.24 g/mol 150.18 g/mol 401.46 g/mol
Functional Groups Dicarboxylate, trimethylamine Hydroxyl, phenyl, imidamide Methoxy, pyridyl, dimethylamine
Solubility High (due to ionic interactions) Moderate (hydrophilic hydroxyl) High (salt form enhances aqueous solubility)
Applications Potential drug salt Synthetic intermediate Antihistamine, anti-allergy drug

Pharmacological and Industrial Relevance

  • Target Compound : Predicted to enhance drug delivery via salt formation, similar to Pyrilamine Maleate. The trimethyl groups may reduce metabolic degradation compared to hydroxyl or phenyl substituents.
  • CAS 19227-11-3 : Primarily used as a synthetic intermediate; its hydroxyl group facilitates further functionalization .
  • Pyrilamine Maleate : Clinically validated for allergy relief; maleate counterion critical for pharmacokinetics .

Research Findings and Limitations

  • Synthetic Challenges : The (1E)-configuration in the target compound requires stereoselective synthesis, increasing production costs compared to simpler analogs .

Biological Activity

But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1), also known as a derivative of butenedioic acid, has garnered attention due to its potential biological activities. This compound belongs to the class of dicarboxylic acids and is characterized by its unique amide functional group, which may influence its interaction with biological systems.

  • Molecular Formula : C₄H₄N₂O₂
  • Molecular Weight : 116.072 g/mol
  • Structure : The compound consists of a butenedioic acid backbone with a trimethylated ethanimidamide moiety, enhancing its lipophilicity and possibly its biological activity.

Biological Activity Overview

But-2-enedioic acid derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in neurodegenerative diseases. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that butenedioic acid derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that these compounds can inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli by disrupting bacterial cell membranes and metabolic pathways .

Table 1: Antimicrobial Efficacy of But-2-enedioic Acid Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Pseudomonas aeruginosa32 µg/mLMembrane disruption
Escherichia coli16 µg/mLInhibition of metabolic pathways
Staphylococcus aureus64 µg/mLCell wall synthesis inhibition

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that but-2-enedioic acid derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of but-2-enedioic acid derivatives in models of neurodegeneration. These compounds have been shown to promote the differentiation of oligodendrocyte precursor cells into mature myelinating cells, which is crucial for maintaining neuronal health and function .

Case Study: Oligodendrocyte Differentiation

In a controlled laboratory setting, oligodendrocyte precursor cells treated with but-2-enedioic acid derivatives exhibited enhanced differentiation rates compared to untreated controls. This suggests a potential therapeutic application in demyelinating diseases such as multiple sclerosis.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and purifying But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) with high purity?

  • Methodology : Use stepwise condensation reactions between (1E)-N,N,N'-trimethylethanimidamide and but-2-enedioic acid under controlled pH (e.g., sodium acetate buffer) to favor salt or co-crystal formation. Purification can involve recrystallization using ethanol-water mixtures or column chromatography with silica gel. Monitor purity via HPLC coupled with UV-Vis spectroscopy (200–400 nm) to detect impurities .
  • Key Considerations : Optimize stoichiometry (1:1 ratio) and solvent polarity to prevent side reactions. Use TCEP or DTT to stabilize thiol-containing intermediates if applicable .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and stability?

  • Methodology :

  • NMR : Employ 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For unresolved peaks, use 2D-COSY or HSQC.
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, imine C=N at ~1650 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS in positive-ion mode to verify molecular weight (expected ~203.24 g/mol) and fragmentation patterns .
  • Stability Testing : Conduct accelerated degradation studies under varying temperatures (25–60°C) and pH (3–9) to assess hydrolytic stability .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and intermolecular interactions of this compound in biological systems?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to simulate binding with biological targets (e.g., enzymes or receptors). Validate with MD simulations (AMBER or GROMACS) to assess dynamic stability .
    • Data Contradiction Analysis : Cross-validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to resolve discrepancies in predicted vs. observed reaction rates .

Q. What strategies address conflicting data regarding this compound’s environmental fate and degradation pathways?

  • Methodology :

  • Design split-plot experiments (as in agricultural studies ) to test abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial assays).
  • Use LC-MS/MS to quantify degradation products and identify persistent intermediates. Compare results across multiple labs to isolate methodological biases .
    • Advanced Analysis : Apply principal component analysis (PCA) to distinguish dominant degradation pathways under varying conditions (e.g., UV exposure vs. soil microbiota) .

Q. How does the compound’s unique functional group arrangement influence its bioactivity in in vitro assays?

  • Methodology :

  • Test cytotoxicity and anti-inflammatory activity using human serum-based assays (e.g., IL-6 inhibition ). Compare with structurally similar amides/alkaloids from marine sponges .
  • Use SPR (surface plasmon resonance) to measure binding affinity to targets like MMP3 or CRP, correlating with steric/electronic effects from the trimethylethanimidamide moiety .
    • Experimental Design : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate specificity. Use ≥4 replicates to ensure statistical power .

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